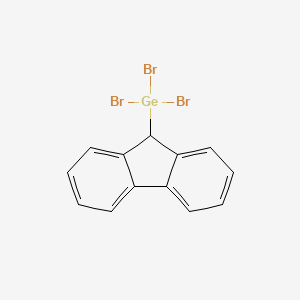![molecular formula C12H9N3 B15251120 2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
2-([2,4'-Bipyridin]-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([2,4’-Bipyridin]-3-yl)acetonitrile is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This specific compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, which is linked to the 2,4’-bipyridine structure. Bipyridines are known for their versatility and are widely used in coordination chemistry, materials science, and various industrial applications .
Méthodes De Préparation
The synthesis of 2-([2,4’-Bipyridin]-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with aromatic aldehydes to form azachalcones, which are then reacted with malononitrile dimer to yield the desired compound . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like 2,4,6-triphenylpyrylium tetrafluoroborate under blue light irradiation .
Industrial production methods for bipyridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
2-([2,4’-Bipyridin]-3-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s nitrile group makes it susceptible to nucleophilic addition reactions, while the bipyridine moiety can participate in coordination chemistry.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Common reagents used in these reactions include metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-([2,4’-Bipyridin]-3-yl)acetonitrile primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects .
The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination to the metal center, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
2-([2,4’-Bipyridin]-3-yl)acetonitrile can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share the bipyridine core, their properties and applications can differ significantly:
2,2’-Bipyridine: Known for its strong chelating ability and is widely used in coordination chemistry.
4,4’-Bipyridine: Often used in the construction of supramolecular complexes and materials chemistry.
3,3’-Bipyridine: Exhibits unique electronic properties and is used in the development of conductive materials.
The uniqueness of 2-([2,4’-Bipyridin]-3-yl)acetonitrile lies in its specific substitution pattern, which can lead to distinct electronic and photophysical properties, making it suitable for specialized applications in materials science and catalysis .
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(2-pyridin-4-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-6-3-10-2-1-7-15-12(10)11-4-8-14-9-5-11/h1-2,4-5,7-9H,3H2 |
Clé InChI |
XBFXANWSZUBKPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=CC=NC=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)




![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)






